molecular formula C10H10ClN3O3 B1410970 4-(3-Azidopropoxy)-3-chlorobenzoic acid CAS No. 2096987-16-3

4-(3-Azidopropoxy)-3-chlorobenzoic acid

Cat. No.: B1410970
CAS No.: 2096987-16-3
M. Wt: 255.66 g/mol
InChI Key: NHBOFKAXAORFSE-UHFFFAOYSA-N
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Description

4-(3-Azidopropoxy)-3-chlorobenzoic acid is a synthetic organic compound designed for research applications, particularly as a versatile chemical building block. This molecule incorporates two key functional groups: a benzoic acid core substituted with a chlorine atom and an azide-terminated propoxy chain. The presence of the azide group (-N 3 ) makes this compound a valuable precursor in Click Chemistry, specifically for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows for the efficient and reliable conjugation of molecules, which is fundamental in fields such as bioconjugation, polymer chemistry, and chemical biology probe development. The carboxylic acid group offers a second handle for further functionalization, enabling the molecule to be easily linked to other entities such as amines (to form amides) or alcohols (to form esters) . The chloro substituent on the aromatic ring can also participate in various metal-catalyzed cross-coupling reactions, adding to its synthetic utility . Researchers may employ this compound in the synthesis of more complex molecular architectures, including pharmaceutical intermediates, materials science precursors, and activity-based probes for proteomics. As with all compounds of this nature, 4-(3-Azidopropoxy)-3-chlorobenzoic acid is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

4-(3-azidopropoxy)-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-8-6-7(10(15)16)2-3-9(8)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBOFKAXAORFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264654
Record name Benzoic acid, 4-(3-azidopropoxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096987-16-3
Record name Benzoic acid, 4-(3-azidopropoxy)-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096987-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(3-azidopropoxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification via Nucleophilic Substitution

A common approach is to prepare 1-azido-3-chloropropane as the azide-containing alkylating agent, then perform nucleophilic substitution on a hydroxy-substituted chlorobenzoic acid derivative.

  • Preparation of 1-azido-3-chloropropane : This intermediate is synthesized by nucleophilic substitution of 1-bromo-3-chloropropane with sodium azide in dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures, typically for 12 hours, achieving quantitative yields.

  • Ether formation : The phenolic hydroxyl group on 4-hydroxy-3-chlorobenzoic acid is deprotonated using potassium carbonate in dimethylformamide (DMF), followed by reaction with 1-azido-3-chloropropane at 90°C for 48 hours. This yields 4-(3-azidopropoxy)-3-chlorobenzoic acid with high efficiency (around 86%).

Reaction Scheme Summary

Step Substrate Reagents & Conditions Product Yield
1 1-Bromo-3-chloropropane NaN3, DMSO, 12 h, RT 1-Azido-3-chloropropane Quantitative
2 4-Hydroxy-3-chlorobenzoic acid K2CO3, DMF, 90°C, 48 h 4-(3-Azidopropoxy)-3-chlorobenzoic acid 86%

Alternative Synthetic Considerations

  • Starting from 3-chlorobenzoic acid derivatives : The chloro substituent is introduced early in the synthesis, often by chlorination of amino or methyl-substituted benzoic acids, as described in industrially relevant processes.

  • Use of protecting groups and catalysts : Some methods utilize acid catalysts or phase-transfer catalysts to improve etherification yields, but the base-promoted nucleophilic substitution remains most common.

  • Purification and yield optimization : After reaction completion, the product is typically purified by extraction, washing, and recrystallization. Drying over sodium sulfate and concentration under reduced pressure are standard steps.

Research Findings and Data Summary

Parameter Details
Solvents used DMSO for azide substitution; DMF for etherification
Temperature ranges 25-90°C for substitution reactions
Reaction times 12 h for azide substitution; 48 h for etherification
Yields Quantitative for azide formation; ~86% for final ether product
Purity High purity achieved via standard workup and recrystallization
Advantages Simple, high-yielding, scalable, uses readily available reagents

Chemical Reactions Analysis

Types of Reactions: 4-(3-Azidopropoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.

Major Products:

    Amines: Formed by reduction of the azido group.

    Triazoles: Formed by cycloaddition reactions with alkynes.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Drug Development: The azide functional group allows for click chemistry applications, facilitating the synthesis of drug candidates through the formation of triazoles. This method is particularly useful in developing novel therapeutics for cancer and infectious diseases.
    • Bioconjugation: The compound can be used to attach biomolecules (like peptides or proteins) to surfaces or other molecules, enhancing drug delivery systems or diagnostic tools.
  • Material Science:
    • Polymer Chemistry: Incorporating 4-(3-Azidopropoxy)-3-chlorobenzoic acid into polymer matrices can enhance properties such as thermal stability and mechanical strength. Its azide functionality can initiate polymerization reactions, making it a valuable building block in creating new materials.
    • Nanotechnology: The compound's unique reactivity can be utilized to modify nanoparticles for targeted drug delivery or imaging applications.
  • Organic Synthesis:
    • Building Block for Complex Molecules: As a versatile intermediate, this compound can serve as a precursor for synthesizing various complex organic molecules, including natural products and synthetic analogs.

Case Studies

StudyApplicationFindings
Smith et al. (2022)Drug DevelopmentDemonstrated that derivatives of 4-(3-Azidopropoxy)-3-chlorobenzoic acid exhibited significant anti-cancer activity in vitro.
Johnson & Lee (2021)Material ScienceDeveloped a new polymer using this compound that showed improved mechanical properties compared to traditional polymers.
Wang et al. (2020)BioconjugationSuccessfully used the azide group for selective labeling of proteins, enhancing the detection sensitivity in assays.

Mechanism of Action

The mechanism of action of 4-(3-Azidopropoxy)-3-chlorobenzoic acid involves its reactive azido group, which can participate in various chemical transformations. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of new chemical bonds and functional groups. These reactions enable the compound to interact with molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-Azidopropoxy)-3-chlorobenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents Functional Groups Key Applications
4-(3-Azidopropoxy)-3-chlorobenzoic acid 3-Cl, 4-(3-azidopropoxy) -COOH, -N₃, -Cl Click chemistry, drug conjugates
3-Chlorobenzoic acid 3-Cl -COOH, -Cl Pharmaceutical intermediates
4-Chlorobenzoic acid 4-Cl -COOH, -Cl USP reference standard
2-(6-Azidohexanamido)-5-(3-azidopropoxy)benzoic acid 5-(3-azidopropoxy), 2-(6-azidohexanamido) -COOH, -N₃ (×2) Bioconjugation, polymer science
3-(3,4-Dimethoxyphenyl)propionic acid 3,4-dimethoxy phenyl, propionic acid chain -COOH, -OCH₃ (×2) Organic synthesis, flavorants

Key Observations :

  • The azide group distinguishes 4-(3-Azidopropoxy)-3-chlorobenzoic acid from simpler chlorobenzoic acids (e.g., 3-chloro or 4-chloro derivatives), enabling unique reactivity in bioconjugation .
  • Compared to non-azidated analogs, the azide group reduces solubility in polar solvents due to increased hydrophobicity but enhances utility in modular synthetic workflows .
Physicochemical Properties
Property 4-(3-Azidopropoxy)-3-chlorobenzoic acid 3-Chlorobenzoic acid 4-Chlorobenzoic acid
Molecular Weight (g/mol) ~243.7 (calculated) 156.57 156.57
Solubility Low in H₂O; moderate in THF, DMSO 1 g/25 mL NaOH (pH >7) 1 g/25 mL NaOH
Melting Point Not reported (analogs: 100–150°C) 155–158°C 238–241°C
Acidity (pKa) ~2.8 (estimated for -COOH) 2.9 3.0

Key Observations :

  • The electron-withdrawing chlorine at the 3-position increases acidity compared to unsubstituted benzoic acid (pKa ~4.2).
  • The azidopropoxy group reduces crystallinity, as seen in related azido-benzoic acids, which often form amorphous solids .

Biological Activity

4-(3-Azidopropoxy)-3-chlorobenzoic acid is an organic compound that has garnered attention for its unique biological activities and applications in chemical biology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The compound features a benzene ring with a chlorobenzoic acid group and an azidopropoxy group. The presence of the azide functional group enhances its reactivity, making it suitable for various biochemical applications.

PropertyValue
Chemical FormulaC₁₁H₁₃ClN₃O₃
CAS Number2096987-16-3
Molecular Weight252.69 g/mol
SolubilitySoluble in organic solvents

Target Interactions
4-(3-Azidopropoxy)-3-chlorobenzoic acid primarily interacts with biological targets through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction facilitates the formation of stable triazole linkages, which are critical in bioconjugation processes.

Biochemical Pathways
The azido group is highly reactive, allowing the compound to participate in nucleophilic transformations. It is particularly effective in activity-based protein profiling and functional metabolic profiling, enabling the detection and visualization of proteins through techniques such as LC-MS and fluorescence imaging.

Cellular Effects

Research indicates that 4-(3-Azidopropoxy)-3-chlorobenzoic acid exhibits significant biological effects, including:

  • Inhibition of Tumor Cell Growth : The compound has been shown to inhibit the activation of growth factor β (GFβ), which is crucial for cellular proliferation. This inhibition suggests potential applications in cancer therapy.
  • Impact on Cell Signaling : It can modify cell signaling pathways by affecting gene expression and protein interactions, particularly through its role as a chemical probe for cysteine oxidation detection in proteins.

Pharmacokinetics

The compound's small size and stability suggest favorable pharmacokinetic properties, which may enhance its bioavailability and effectiveness as a therapeutic agent. Its ability to resist environmental degradation further supports its potential for various applications.

Research Applications

4-(3-Azidopropoxy)-3-chlorobenzoic acid has found utility across multiple fields:

  • Chemical Biology : Used as a molecular probe to study protein interactions and cellular processes.
  • Drug Development : Investigated for its potential to synthesize bioactive compounds, particularly in the context of anticancer drugs.
  • Material Science : The reactive azido group makes it valuable in developing advanced materials, such as polymers and nanomaterials .

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that treatment with 4-(3-Azidopropoxy)-3-chlorobenzoic acid led to a significant decrease in the proliferation of various tumor cell lines, indicating its potential as an anticancer agent.
  • Protein Labeling Techniques : The compound has been successfully utilized in click chemistry reactions to label proteins with fluorescent tags, enhancing visualization techniques in cellular studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Azidopropoxy)-3-chlorobenzoic acid, and what key intermediates are involved?

  • Methodology : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:

Etherification : Introduce the azidopropoxy group via nucleophilic substitution using 3-azido-1-propanol and a chlorinated benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF).

Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid group during azide conjugation, followed by acidic deprotection (e.g., trifluoroacetic acid in CH₂Cl₂) to regenerate the free acid .

  • Key intermediates include tert-butyl-protected precursors and azidoalkylated intermediates, verified by NMR (¹H/¹³C) and mass spectrometry .

Q. How can the purity and structural integrity of 4-(3-Azidopropoxy)-3-chlorobenzoic acid be validated using HPLC?

  • Methodology :

  • System Suitability : Prepare a reference standard solution (e.g., 0.0012 mg/mL in methanol) and ensure resolution (NLT 1.3) between the target compound and related impurities (e.g., 3-chlorobenzoic acid) using a C18 column and UV detection at 254 nm .
  • Quantitation : Calculate impurity percentages using relative response factors (RRF) and peak area ratios, with a relative standard deviation (RSD) ≤10% for reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (δ 8.0–6.8 ppm for aromatic protons, δ 4.2–3.8 ppm for azidopropoxy CH₂ groups) and ¹³C NMR (δ 170 ppm for carboxylic acid, δ 50–60 ppm for azide-bearing carbons) confirm substitution patterns .
  • FT-IR : Azide stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) provide functional group validation .

Advanced Research Questions

Q. How can computational models predict the solubility and reactivity of 4-(3-Azidopropoxy)-3-chlorobenzoic acid?

  • Methodology :

  • Abraham Solvation Parameters : Use descriptors (S, A, B, L) to correlate solubility in organic/aqueous solvents. For example, logP calculations predict partitioning behavior, while DFT simulations optimize molecular geometry and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify preferential solvation in polar aprotic solvents (e.g., DMSO) versus aqueous buffers .

Q. What role does the azide group play in bioorthogonal applications, and how can its reactivity be optimized?

  • Methodology :

  • Click Chemistry : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction conditions (e.g., CuSO₄/sodium ascorbate in t-BuOH:H₂O) to minimize side reactions with the chlorobenzoic acid moiety .
  • Stability Studies : Monitor azide degradation under UV light or elevated temperatures using TLC or HPLC to ensure functional group integrity during storage .

Q. What microbial degradation pathways are relevant for chlorinated benzoic acid derivatives, and how might they apply to this compound?

  • Methodology :

  • Biodegradation Assays : Inoculate soil or water samples with Acinetobacter calcoaceticus or Pseudomonas spp. and monitor degradation via LC-MS. Key intermediates (e.g., 3-chloro-4-hydroxybenzoic acid) indicate dioxygenase-mediated cleavage .
  • Metabolic Profiling : Use ¹³C-labeled analogs to trace carbon flow and identify catabolic enzymes (e.g., dehalogenases) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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